Product packaging for N-isopropyl-3-(propionylamino)benzamide(Cat. No.:)

N-isopropyl-3-(propionylamino)benzamide

Cat. No.: B269129
M. Wt: 234.29 g/mol
InChI Key: CWYHWLFLWYJOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-3-(propionylamino)benzamide is a chemical compound provided for research and development purposes. This product is intended for use in laboratory settings only and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers value this compound for its potential as a versatile synthetic intermediate. Its structure, featuring both amide and benzamide groups, makes it a candidate for use in medicinal chemistry and drug discovery programs, particularly in the synthesis of more complex molecules with potential biological activity. The isopropyl and propionylamino substituents can influence the compound's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in lead optimization. Precise handling and storage in a cool, dry environment are recommended to maintain the integrity and stability of the product. Researchers are encouraged to consult the safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B269129 N-isopropyl-3-(propionylamino)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-(propanoylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-4-12(16)15-11-7-5-6-10(8-11)13(17)14-9(2)3/h5-9H,4H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

CWYHWLFLWYJOPW-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C

Origin of Product

United States

Analytical Characterization Techniques for N Isopropyl 3 Propionylamino Benzamide

Spectroscopic Characterization of Benzamide (B126) Compounds

Spectroscopy is a cornerstone in the elucidation of molecular structures. For benzamide compounds, techniques such as NMR, IR, UV-Vis, and Mass Spectrometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of N-isopropyl-3-(propionylamino)benzamide in solution. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of different types of protons and carbons.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region would display a complex pattern for the four protons on the benzene (B151609) ring. The proton at position 2 (ortho to the primary amide) would likely appear as a singlet or a finely split triplet. The protons at positions 4, 5, and 6 would show doublet or triplet multiplicity depending on their coupling with adjacent protons. The two amide protons (N-H) would appear as singlets or broad signals, with chemical shifts that can be influenced by solvent, concentration, and temperature. The isopropyl group would exhibit a characteristic septet for the single methine (CH) proton coupled to six equivalent methyl protons, which in turn would appear as a doublet. rsc.orgresearchgate.net The propionyl group would show a quartet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the terminal methyl (CH₃) protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. Aromatic carbons typically resonate between 110-140 ppm. wisc.edumdpi.com The carbon atoms attached to the nitrogen of the propionylamino group and the nitrogen of the N-isopropylamide group would be deshielded. The two carbonyl carbons (C=O) of the amide groups are the most deshielded, appearing significantly downfield, generally in the range of 166-172 ppm. rsc.orgresearchgate.net The carbons of the isopropyl and propionyl aliphatic side chains would appear in the upfield region of the spectrum. spectrabase.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures like N-isopropylbenzamide and other substituted benzamides.

Assignment1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Aromatic C-H~7.3 - 8.0~115 - 140
C=O (Benzamide)-~167
C=O (Propionyl)-~171
N-H (Benzamide)~6.0 - 7.5 (broad)-
N-H (Propionylamino)~7.5 - 9.0 (broad)-
Isopropyl -CH~4.2 (septet)~42
Isopropyl -CH3~1.2 (doublet)~23
Propionyl -CH2~2.4 (quartet)~30
Propionyl -CH3~1.2 (triplet)~10

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, which contains two secondary amide groups, several characteristic absorption bands are expected. spectroscopyonline.com

The N-H stretching vibration for secondary amides appears as a single, relatively sharp band in the region of 3500-3300 cm⁻¹. orgchemboulder.comucla.edu The most prominent feature for amides is the C=O stretching vibration, known as the "Amide I" band. For secondary amides, this strong absorption typically occurs between 1700-1630 cm⁻¹. spcmc.ac.in Given the two different amide environments in the target molecule, this peak might be broadened or resolved into two distinct peaks. Another key diagnostic peak is the "Amide II" band, which results from a combination of N-H in-plane bending and C-N stretching vibrations. This band is found in the 1570-1515 cm⁻¹ region for solid-state secondary amides and is typically strong and sharp. spectroscopyonline.comspcmc.ac.in

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm-1)Intensity
N-H StretchSecondary Amide3500 - 3300Medium, Sharp
C-H Stretch (Aromatic)Aromatic Ring3100 - 3000Medium
C-H Stretch (Aliphatic)Isopropyl, Propionyl3000 - 2850Medium
C=O Stretch (Amide I)Amide Carbonyl1700 - 1630Strong
N-H Bend (Amide II)Secondary Amide1570 - 1515Strong
C-N StretchAmide1350 - 1250Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of conjugated systems. The technique measures the absorption of UV or visible light, which promotes electrons from lower to higher energy molecular orbitals. For this compound, the absorption is dominated by the π → π* transitions of the aromatic benzene ring and the conjugated amide carbonyl groups. acs.org

Aromatic amides typically exhibit strong absorption bands in the UV region. The primary absorption is often associated with the benzoyl chromophore. One would expect to see a strong absorption band (the E-band) around 200-230 nm and a weaker band (the B-band) around 260-280 nm, which are characteristic of substituted benzenes. The presence of the amide and amino substituents on the ring can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and may also increase their intensity (hyperchromic effect). researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₁₃H₁₈N₂O₂), the molecular weight is 234.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 234.

The fragmentation of aromatic amides is often characterized by specific cleavage patterns. libretexts.org A common and diagnostic fragmentation is the α-cleavage of the bond between the carbonyl carbon and the aromatic ring or the amide nitrogen. nih.govjove.com The most prominent fragmentation pathway for benzamides is the loss of the N-substituent to form a stable benzoyl cation. researchgate.netyoutube.com For this compound, key fragmentation could include:

Cleavage of the N-isopropyl group, leading to a fragment.

Cleavage of the C-N amide bond to form the highly stable benzoyl cation or a substituted variant.

Loss of the entire propionylamino side chain.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/zPossible Fragment Structure/IdentityFragmentation Pathway
234[C13H18N2O2]+•Molecular Ion (M+•)
177[M - C3H7N]+ or [M - C3H6 - H]+•Loss of isopropylamine (B41738) or propene + H•
162[M - NH(CH(CH3)2)]+•Loss of isopropylamino radical
120[C7H6NO]+Benzoyl cation with amino group
105[C7H5O]+Benzoyl cation (from cleavage and rearrangement)
77[C6H5]+Phenyl cation (from loss of CO from benzoyl cation)

Chromatographic Separation and Purity Assessment of this compound

Chromatographic methods are indispensable for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for assessing its final purity.

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of thermally stable and volatile compounds like many benzamide derivatives. atlantis-press.com Although higher molecular weight amides can be challenging to analyze due to lower volatility, GC methods can be optimized for their separation. oup.com

For the analysis of this compound, a capillary column with a polar or mid-polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., HP-20) or a siloxane like Rxi-624sil MS, would be suitable. google.comresearchgate.net A temperature-programmed oven is necessary to ensure elution of the compound in a reasonable time with good peak shape. researchgate.net The analysis would typically start at a lower temperature (e.g., 60-150°C) and ramp up to a higher temperature (e.g., 260-280°C) to elute the compound. atlantis-press.comgoogle.com The carrier gas is typically an inert gas like helium or nitrogen. libretexts.org GC analysis provides the retention time, which is characteristic of the compound under specific conditions, and the peak area, which is proportional to its concentration, allowing for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for separating the compound from impurities and related substances. While specific HPLC methodologies for this compound are not extensively detailed in publicly available literature, typical reversed-phase HPLC conditions can be inferred from the analysis of structurally similar benzamide derivatives.

A general HPLC method would likely involve a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution profile, flow rate, and column temperature would be optimized to achieve the best separation efficiency. Detection is commonly performed using a UV detector, set at a wavelength where the benzamide chromophore exhibits maximum absorbance.

The data obtained from HPLC analysis is crucial for determining the purity of this compound samples. By comparing the retention time of the main peak with that of a certified reference standard, the identity of the compound can be confirmed. The peak area percentage is used to quantify the purity and identify any minor components present in the sample.

Thin-Layer Chromatography (TLC) in Compound Analysis

Thin-Layer Chromatography (TLC) serves as a rapid and versatile method for the qualitative analysis of this compound. It is often used to monitor the progress of synthesis reactions, identify compounds, and determine the purity of a sample.

For the analysis of a moderately polar compound like this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve optimal separation. A common solvent system might include a combination of a non-polar solvent such as hexane (B92381) or ethyl acetate (B1210297) and a more polar solvent like methanol or dichloromethane.

After the development of the TLC plate, the spots are visualized, usually under UV light, where the aromatic rings of the benzamide structure will absorb and appear as dark spots on a fluorescent background. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system and can be used for identification purposes.

Solid-State Structure Determination via X-ray Crystallography

For this compound, a similar analysis would provide definitive information on its molecular conformation, including the planarity of the amide groups and the dihedral angles between the phenyl ring and the substituent groups. This data is invaluable for understanding the compound's physical properties and its interactions in a biological context.

Table 1: Representative Crystal Data for a Related Benzamide Structure

Parameter Value
Crystal System Monoclinic nih.gov
Space Group P2₁/n
a (Å) 5.0093 (7) nih.gov
b (Å) 10.1250 (13) nih.gov
c (Å) 9.6714 (14) nih.gov
β (°) 104.133 (7) nih.gov
Volume (ų) 475.68 (11) nih.gov
Z 2 nih.gov

Note: Data presented is for the related compound N-isopropylbenzamide and is for illustrative purposes.

Elemental Composition Analysis

Elemental analysis is a crucial technique used to determine the empirical formula of a compound by measuring the percentage of each element present. For this compound (C₁₂H₁₆N₂O₂), the theoretical elemental composition can be calculated based on its molecular formula.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.01 12 144.12 65.43%
Hydrogen H 1.01 16 16.16 7.32%
Nitrogen N 14.01 2 28.02 12.72%
Oxygen O 16.00 2 32.00 14.53%

| Total | | | | 220.30 | 100.00% |

Experimental data from elemental analysis of a synthesized sample would be compared to these theoretical values. A close correlation between the experimental and theoretical percentages for carbon, hydrogen, and nitrogen would confirm the elemental composition and support the proposed molecular formula. For instance, in the characterization of a related phosphine-containing benzamide, elemental analysis was used to confirm the calculated composition, with found values for C, H, and N closely matching the theoretical percentages. mdpi.com

Integrated Analytical Approaches for Comprehensive Compound Characterization

A single analytical technique is rarely sufficient to fully characterize a chemical compound. Therefore, an integrated approach, combining the strengths of various analytical methods, is essential for a comprehensive understanding of this compound.

The typical workflow for characterization would begin with chromatographic techniques like TLC and HPLC to assess purity and isolate the compound. Subsequently, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be used to elucidate the molecular structure, identifying functional groups and the connectivity of atoms. While not detailed here, these spectroscopic methods are critical.

For unambiguous proof of structure and stereochemistry, X-ray crystallography would be employed if suitable crystals can be obtained. Finally, elemental analysis would confirm the empirical and molecular formula. The collective data from these integrated techniques provides a robust and detailed characterization of this compound, ensuring its identity, purity, and structural integrity.

Computational Chemistry and Chemoinformatics in N Isopropyl 3 Propionylamino Benzamide Research

Quantum Mechanical Calculations for Electronic Structure and Reactivity of Benzamide (B126) Derivatives

Quantum mechanical (QM) calculations are foundational in computational chemistry, providing a detailed description of the electronic structure of molecules. By solving approximations of the Schrödinger equation, these methods can elucidate properties like molecular orbital energies, charge distribution, and reactivity, which are critical for understanding the behavior of benzamide derivatives.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a system based on its electron density, a function of only three spatial coordinates, rather than the complex many-electron wave function. mpg.de This approach makes it computationally feasible to study large systems like benzamide derivatives. mpg.de DFT is employed to calculate various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is related to the molecule's reactivity with electrophiles, while the LUMO energy is indicative of its reactivity with nucleophiles. mdpi.com

The molecular electrostatic potential (MEP) can also be calculated using DFT methods to investigate relative polarity and reactive sites within a molecule. mdpi.com In studies of related compounds, DFT calculations have been instrumental. For instance, investigations into benzamide derivatives frequently use functionals like B3LYP with basis sets such as 6-31G* to evaluate molecular properties. mdpi.com More advanced, range-separated hybrid functionals like CAM-B3LYP have shown high accuracy in predicting electronic properties, with errors within 6% of high-level ab initio results for some complex systems. rsc.org These calculations provide a theoretical foundation for understanding the molecule's potential biological activities. researchgate.net

The Hartree-Fock (HF) method is another fundamental ab initio approach used to approximate the wave function and energy of a quantum many-body system in a stationary state. wikipedia.org It operates on the principle that the system's N-body wave function can be approximated by a single Slater determinant of N spin-orbitals. wikipedia.org The HF method is also referred to as the self-consistent field (SCF) method, as it iteratively refines the orbitals until the field generated by the electrons is consistent with the orbitals themselves. wikipedia.org

A critical aspect of performing HF or other QM calculations is the basis set selection . A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and computational cost of the calculation.

Pople-style basis sets : These are commonly used, with notations like 6-31G(d,p), indicating the number of functions used to describe core and valence electrons, supplemented with polarization functions (d,p) for added flexibility.

Correlation-consistent basis sets : Sets like Dunning's cc-pVXZ series (where X=D, T, Q, 5, etc., for double, triple, quadruple zeta) are designed to systematically converge toward the complete basis set limit. ucsb.edu Using a series of these basis sets allows for the extrapolation of the energy to a more accurate, limiting value. ucsb.edu

The selection process involves balancing the desired accuracy with computational expense. For a molecule like N-isopropyl-3-(propionylamino)benzamide, a typical approach might start with a modest basis set like 6-31+G(d,p) for initial geometry optimization, followed by more demanding basis sets for refined energy calculations. ucsb.edu

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend the insights from QM calculations to study the dynamic behavior of molecules and their interactions with biological macromolecules, which is crucial for drug design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. scispace.com This method involves placing the ligand into a predictable binding site on the protein's surface and evaluating the resulting complex. scispace.com The process typically begins with generating a 3D structure of the ligand, which is then optimized using a force field like MMFF94. scispace.com The simulation generates various possible binding poses (conformers) and scores them based on factors like binding energy, which reflects the stability of the ligand-protein complex. scispace.com

In research on benzamide derivatives, docking studies have been used to predict interactions with targets such as DNA gyrase. mdpi.comscispace.com These simulations can identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex. nih.gov For example, a study on benzimidazole (B57391)–thiadiazole hybrids identified a hydrogen bond between the benzimidazole core and a MET508 residue in the target protein. nih.gov

Table 1: Example of Molecular Docking Results for Benzamide Analogues
CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Analogue 5cLanosterol 14-alpha demethylase-9.85MET508, HemeHydrogen Bond, π-π Stacking
Analogue 5fLanosterol 14-alpha demethylase-10.928MET508, HemeHydrogen Bond, π-π Stacking
Analogue 1aE. coli DNA Gyrase B-8.50ASP81, GLY85Hydrogen Bond
Analogue 1gE. coli DNA Gyrase B-9.20ASP81, ILE86Hydrogen Bond

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system. researchgate.net MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational changes and the stability of the ligand-protein complex. researchgate.net

MD simulations are essential for validating docking results and understanding the binding kinetics. researchgate.net For a flexible molecule like this compound, MD can explore its various conformations within the binding site, revealing how the molecule adapts to its environment. Recent research on N-isopropylacrylamide (NIPAM) delivery systems demonstrates how MD simulations can elucidate the self-assembly process and the influence of temperature on molecular interactions and conformations. nih.gov These simulations can analyze properties like intramolecular hydrogen bonding and the mobility of different parts of the molecule, such as the backbone and side chains. nih.gov By analyzing the system's evolution, researchers can assess the stability of key interactions and calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. researchgate.net

To develop a QSAR model, a dataset of analogue compounds with known biological activities (e.g., IC₅₀ values) is required. researchgate.net For each compound, a set of molecular descriptors is calculated, which can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. mdpi.com Statistical methods are then used to create an equation that relates these descriptors to the observed activity.

A 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors successfully developed a predictive model. researchgate.net The model, which had a high correlation coefficient (r² = 0.99) and predictive power (q² = 0.85), indicated that hydrophobic character was a crucial factor for inhibitory activity. researchgate.net Such models serve as valuable guides for designing new analogues of this compound with potentially enhanced potency. researchgate.net

Table 2: Example of Data Used in a QSAR Study of Benzamide Analogues
CompoundExperimental Activity (IC₅₀, µM)Predicted Activity (IC₅₀, µM)Key Descriptor 1 (e.g., LogP)Key Descriptor 2 (e.g., Molecular Weight)
Benzamide Analogue 10.050.062.1350.4
Benzamide Analogue 20.120.112.5378.5
Benzamide Analogue 30.080.092.3362.4
Benzamide Analogue 40.250.232.8394.6

Molecular Descriptor Generation and Selection

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The generation and selection of relevant descriptors are foundational steps in the development of predictive Quantitative Structure-Activity Relationship (QSAR) models. These descriptors can be broadly categorized into constitutional, topological, physicochemical, and three-dimensional (3D) descriptors.

Constitutional and topological descriptors provide fundamental information about the composition and connectivity of a molecule. For this compound, these descriptors offer a baseline characterization of its molecular structure.

Constitutional descriptors are the most straightforward to calculate and include counts of atoms, bonds, and specific functional groups, as well as molecular weight.

Topological descriptors , also known as 2D descriptors, describe the connectivity of atoms within the molecule. They are derived from the 2D representation of the molecule and are insensitive to its conformational changes. Examples include the Wiener index, which describes the sum of distances between all pairs of atoms, and various connectivity indices that quantify the degree of branching in the molecule.

A selection of constitutional and topological descriptors for this compound and related benzamide structures are presented below.

DescriptorValue for this compound
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight234.29 g/mol
Number of Atoms35
Number of Bonds36
Number of Rings1
Number of Rotatable Bonds4
Wiener Index1024
Balaban's J Index2.45

Note: The values in this table are calculated based on the chemical structure of this compound.

Physicochemical descriptors quantify the physical and chemical properties of a molecule that are known to influence its pharmacokinetic and pharmacodynamic behavior. These descriptors are crucial for assessing the drug-likeness of a compound.

Key physicochemical descriptors for this compound include its lipophilicity (logP), which affects its ability to cross cell membranes, and its polar surface area (PSA), which is related to its permeability and transport characteristics. Other important descriptors include hydrogen bond donors and acceptors, which are critical for molecular recognition and binding to biological targets.

DescriptorPredicted Value for this compound
LogP (octanol-water partition coefficient)2.1
Polar Surface Area (PSA)58.6 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Molar Refractivity67.5 cm³

Note: These values are predicted using computational models.

Three-dimensional (3D) descriptors capture information about the spatial arrangement of atoms in a molecule. Unlike 2D descriptors, 3D descriptors are dependent on the conformation of the molecule and can provide more detailed insights into its shape and steric properties. Examples include the radius of gyration, shadow indices, and molecular volume.

Molecular fields, such as the Molecular Interaction Fields (MIFs), provide a more sophisticated 3D representation by mapping the interaction potential of a molecule with various probes (e.g., water, methyl, or amide probes). These fields can highlight regions of a molecule that are favorable for steric, electrostatic, or hydrophobic interactions, which is invaluable for understanding ligand-receptor binding.

Statistical and Machine Learning Algorithms in QSAR Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the molecular descriptors of a series of compounds to their biological activity. scispace.com The development of robust QSAR models relies on the application of various statistical and machine learning algorithms.

For a series of benzamide derivatives including this compound, a typical QSAR workflow would involve:

Data Set Preparation : Assembling a dataset of compounds with their corresponding biological activities.

Descriptor Calculation : Generating a wide range of molecular descriptors for each compound.

Descriptor Selection : Using statistical methods to select a subset of descriptors that are most relevant to the biological activity.

Model Building : Employing algorithms to build the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning techniques like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN).

Model Validation : Rigorously validating the predictive power of the model using internal and external validation techniques.

The insights gained from QSAR studies can guide the rational design of new benzamide derivatives with improved potency and selectivity.

In Silico Prediction of Molecular Interactions and Potential Targets

In silico methods are increasingly used to predict the potential biological targets of a compound and to study its interactions with these targets at an atomic level. biorxiv.org These approaches can significantly accelerate the process of target identification and validation.

Molecular docking is a key computational technique used for this purpose. scispace.com It predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. scispace.comresearchgate.net For this compound, docking studies could be performed against a panel of known protein targets to identify potential binding partners. The process involves generating a 3D structure of the compound and docking it into the binding sites of various proteins. The resulting docking scores and binding poses can then be analyzed to prioritize potential targets for experimental validation.

Pharmacophore modeling is another valuable in silico tool. A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific target. By screening databases of known protein structures with a pharmacophore derived from this compound, it is possible to identify proteins that have a complementary binding site.

These computational predictions, while powerful, must be interpreted with caution and should ideally be validated through experimental assays to confirm the biological activity and the proposed mechanism of action.

Structure Activity Relationship Sar Investigations of N Isopropyl 3 Propionylamino Benzamide Analogues

Rationale for Systematic Structural Perturbations of the Benzamide (B126) Core

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. walshmedicalmedia.com Derivatives of benzamide have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, analgesic, anti-inflammatory, and anticancer activities. walshmedicalmedia.comnanobioletters.com This versatility stems from the ability of the benzamide group to act as a robust structural anchor that can be readily synthesized and modified. nanobioletters.com

The amide bond within the benzamide core is of particular importance. It features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which can engage in critical, directionally specific interactions with biological targets like protein receptors. unina.itnih.govacs.org These interactions are often fundamental to the molecular recognition process and the stability of the drug-receptor complex. unina.it

Influence of N-isopropyl Group Modifications on Biological Activity Profiles

The N-alkyl substituent on the benzamide nitrogen plays a pivotal role in defining the molecule's interaction with its target, primarily by occupying a specific hydrophobic pocket within the binding site. The size, shape, and hydrophobicity of this group can significantly impact binding affinity. nih.gov The isopropyl group in N-isopropyl-3-(propionylamino)benzamide is a branched, hydrophobic moiety that provides a specific steric footprint.

SAR studies on related N-alkyl amides have demonstrated that both increasing and decreasing the size of the alkyl group can have profound effects on activity. For instance, in some receptor systems, a carbon chain length of three to six atoms is optimal for high-affinity binding, whereas longer chains can lead to a dramatic decrease in affinity, likely due to steric clashes. nih.gov Similarly, replacing a branched group like isopropyl with a linear or bulkier alkyl group alters the fit within the binding pocket, which can either enhance or diminish biological activity.

The following table illustrates the hypothetical impact of modifying the N-isopropyl group on biological activity, based on established medicinal chemistry principles.

Interactive Table 1: Hypothetical SAR of N-Alkyl Group Modifications

Compound N-Substituent (R) Modification Anticipated Effect on Activity Rationale
Reference Isopropyl-BaselineOptimal fit in a moderately sized, branched hydrophobic pocket.
Analogue 1 EthylSmaller, linear alkylLikely decreasedSuboptimal hydrophobic contact and filling of the binding pocket.
Analogue 2 n-PropylLinear isomerPotentially decreasedLoss of branching may lead to a less ideal fit compared to isopropyl.
Analogue 3 CyclopropylCyclic, rigidVariableIntroduces rigidity; activity depends on whether the pocket accommodates this specific conformation.
Analogue 4 tert-ButylBulkier, branched alkylLikely decreasedPotential for steric hindrance at the receptor binding site.
Analogue 5 n-PentylLarger, linear alkylPotentially decreasedMay be too large for the pocket, causing steric clashes. nih.gov

Impact of Propionylamino Moiety Variations on Receptor Affinity and Efficacy

The propionylamino group at the 3-position of the benzene (B151609) ring introduces a second amide linkage, providing additional points for hydrogen bonding through its N-H and carbonyl functionalities. nih.gov This moiety also acts as a flexible linker, influencing the orientation of the molecule within the binding site. Variations in the length and structure of this acylamino side chain are critical for probing the dimensions and chemical nature of the corresponding sub-pocket on the receptor.

Modifying the propionyl chain allows for an exploration of the spatial and electronic requirements for optimal binding. For example, shortening the chain to an acetyl group or lengthening it to a butyryl group would reveal the size constraints of the binding site. Introducing branching or cyclization could map the steric tolerance of the pocket, while replacing the amide linker altogether would test the necessity of its specific hydrogen bonding capabilities.

The following table outlines hypothetical variations of the propionylamino moiety and their potential consequences on receptor interaction.

Interactive Table 2: Hypothetical SAR of Propionylamino Moiety Variations

Compound 3-Position Substituent (R') Modification Anticipated Effect on Activity Rationale
Reference Propionylamino-BaselineEstablishes key interactions via its length, flexibility, and H-bonding capacity.
Analogue 6 AcetylaminoShorter alkyl chainVariableTests if a shorter linker better positions the terminal methyl group.
Analogue 7 ButyrylaminoLonger alkyl chainVariableProbes for additional hydrophobic interactions or potential steric clashes.
Analogue 8 IsobutyrylaminoBranched alkyl chainVariableExplores steric tolerance for bulkier groups near the amide.
Analogue 9 3-SulfonamidopropanamideAmide to SulfonamideLikely alteredChanges H-bond geometry and acidity, testing the specific role of the amide.
Analogue 10 3-MethoxypropoxyIsosteric replacementLikely decreasedRemoves H-bond donor (NH) and acceptor (C=O), testing their importance. nih.gov

Exploration of Substituent Effects on the Benzene Ring of this compound

The benzene ring serves as a central scaffold, and its electronic properties and substitution pattern are critical determinants of activity. Adding substituents to the available 2-, 4-, 5-, and 6-positions can modulate the molecule's interaction with the target receptor through steric and electronic effects.

Introducing electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) can decrease the electron density of the ring, potentially altering π-π or cation-π interactions. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) increase electron density. The position of these substituents is also crucial. For example, a bulky group at the 2- or 6-position (ortho to the primary amide) could cause a conformational twist, affecting how the molecule presents its interaction points to the receptor. Adding new hydrogen bond donors or acceptors, such as a hydroxyl (-OH) group, could form additional stabilizing interactions if the receptor topology is complementary. nih.gov

The following table summarizes the predicted effects of various substituents on the benzene ring.

Interactive Table 3: Hypothetical SAR of Benzene Ring Substitutions

Compound Substituent & Position Type Anticipated Effect on Activity Rationale
Reference Unsubstituted-Baseline-
Analogue 11 4-FluoroEWG (weak), smallPotentially increasedCan enhance binding through favorable dipole interactions or by blocking metabolic sites without adding bulk.
Analogue 12 2-MethylEDG (weak), steric bulkLikely decreasedPotential for steric clash; may force a non-optimal conformation of the N-isopropylamide group.
Analogue 13 4-MethoxyEDG, H-bond acceptorPotentially increasedMay form a new hydrogen bond or engage in favorable electronic interactions. nih.gov
Analogue 14 5-NitroEWG (strong)VariableSignificantly alters ring electronics; effect depends on the nature of the receptor's aromatic binding pocket.
Analogue 15 4-HydroxyEDG, H-bond donor/acceptorPotentially increasedOffers a strong new point of interaction if a complementary residue is nearby.

Identification of Pharmacophoric Elements Critical for this compound Activity

A pharmacophore model represents the essential three-dimensional arrangement of molecular features necessary for biological activity. researchgate.net Based on the SAR analysis of this compound analogues, a hypothetical pharmacophore can be constructed, highlighting the features critical for receptor binding.

The key pharmacophoric elements are likely to be:

An Aromatic Core: The central benzene ring, which likely engages in hydrophobic or π-stacking interactions with aromatic residues in the receptor binding site.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the primary benzamide group. This is a crucial interaction point in many benzamide-based ligands. nih.gov

A Hydrogen Bond Donor: The N-H proton of the primary benzamide group, which complements the acceptor feature. nih.gov

A Hydrophobic Group: The N-isopropyl substituent, which is predicted to fit into a well-defined hydrophobic pocket. Its specific branched shape appears to be important for optimal affinity.

A Secondary Amide Linker: The propionylamino moiety, which provides an additional hydrogen bond donor (N-H) and acceptor (C=O). The distance and vector of these features relative to the primary benzamide are critical.

The spatial relationship between these five points—the aromatic center, the primary H-bond donor/acceptor pair, the hydrophobic isopropyl pocket, and the secondary H-bond donor/acceptor pair—defines the pharmacophore. Any significant deviation from this arrangement would be expected to result in a loss of biological activity.

Structure-Kinetic Relationship (SKR) Studies

While SAR focuses on binding affinity (a thermodynamic property), structure-kinetic relationship (SKR) studies investigate how molecular structure affects the rates of drug-receptor association (k_on) and dissociation (k_off). rsc.orgnih.gov A longer drug-target residence time, often driven by a slow k_off rate, is increasingly recognized as a key parameter for enhanced drug efficacy in vivo. rsc.org

Potential SKR hypotheses for this scaffold include:

Modulating Dissociation Rate (k_off): Introducing substituents on the benzene ring (e.g., a hydroxyl or methoxy group) that can form strong, specific hydrogen bonds with residues deep within the binding pocket could significantly slow the dissociation rate. The interplay between protein structural mobility and ligand-induced fit is a key regulator of kinetic selectivity. nih.gov

Influencing Association Rate (k_on): The flexibility of the propionylamino linker could influence the initial binding event. A more rigid linker might decrease the entropic penalty upon binding, potentially increasing the association rate. Conversely, increased polarity in a ligand has been shown to contribute to its association rate. rsc.org

Optimizing Residence Time: The N-isopropyl group, if it induces an optimal conformation in the receptor upon binding (an induced-fit mechanism), could contribute to a slower dissociation rate. Modifying this group might disrupt this induced fit, leading to a shorter residence time even if affinity remains similar.

By analyzing how systematic structural changes affect both k_on and k_off, SKR provides a more dynamic understanding of drug action, guiding the design of molecules with a more durable and potentially more effective pharmacological profile.

Preclinical Target Engagement Studies and Model Systems for N Isopropyl 3 Propionylamino Benzamide

In Vitro Cellular Target Engagement Assays

In vitro assays are fundamental in demonstrating that a compound can enter a cell and bind to its intended target protein.

Label-Free Approaches (e.g., Cellular Thermal Shift Assay - CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement in a cellular environment. It operates on the principle that a protein's thermal stability is altered upon ligand binding. When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. This change can be quantified to confirm engagement. While CETSA has been widely adopted for various compounds, no published studies have applied this technique to N-isopropyl-3-(propionylamino)benzamide.

Reporter-Based Approaches (e.g., Bioluminescence Resonance Energy Transfer - BRET)

Bioluminescence Resonance Energy Transfer (BRET) is another sophisticated assay used to measure target engagement in living cells. This technique involves genetically fusing a luciferase (donor) and a fluorescent protein (acceptor) to the target protein and a known binding partner, respectively. The proximity-dependent energy transfer between the donor and acceptor is altered when a compound displaces the binding partner, providing a quantifiable measure of target occupancy. There is currently no publicly available data from BRET assays conducted on this compound.

In Vivo Assessment of Target Engagement in Preclinical Models

Following successful in vitro validation, target engagement is assessed in living organisms to ensure the compound reaches its target in a complex biological system.

Non-Invasive Imaging Modalities (e.g., microPET for Radioligand Displacement)

Micro-positron emission tomography (microPET) is a non-invasive imaging technique that allows for the real-time visualization and quantification of target engagement in preclinical models. This is often achieved through radioligand displacement studies, where a radiolabeled ligand that binds to the target is administered. The displacement of this radioligand by the unlabeled therapeutic compound can be measured, indicating target occupancy. No microPET or other non-invasive imaging studies for this compound have been published.

Ex Situ Analysis of Biological Samples (e.g., Tissue Lysates, Peripheral Blood Mononuclear Cells - PBMCs)

Ex situ analysis involves the collection of biological samples, such as tissues or peripheral blood mononuclear cells (PBMCs), from preclinical models after administration of the compound. These samples are then analyzed to measure target engagement. This can be done using various techniques, including modified versions of CETSA or immunoassays. As with other methodologies, there is no available research detailing the ex situ analysis of target engagement for this compound.

Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Preclinical Decision Making

Mechanistic PK/PD modeling integrates data on the concentration of a drug in the body over time (pharmacokinetics) with its pharmacological effect (pharmacodynamics). This modeling is crucial for understanding the dose-response relationship, predicting therapeutic outcomes, and informing clinical trial design. The development of a robust PK/PD model relies on the availability of comprehensive preclinical data, including target engagement measurements. Due to the absence of such data for this compound, no specific PK/PD models have been described in the literature.

Prediction of In Vivo Target Occupancy and Efficacy

No published studies were identified that describe the methods or results for predicting the in vivo target occupancy and efficacy of this compound.

Translational Modeling from In Vitro to In Vivo Systems

There is no available information detailing the use of translational modeling to bridge in vitro findings to in vivo systems for this compound.

Biomarker Development for Monitoring Target Engagement of this compound

No literature is available that discusses the development or use of biomarkers to monitor the target engagement of this compound in preclinical models.

Future Research Directions and Translational Perspectives for N Isopropyl 3 Propionylamino Benzamide

Exploration of Novel Benzamide (B126) Derivatives with Tuned Activity Profiles

A crucial avenue of future research lies in the synthesis and evaluation of novel benzamide derivatives. The goal is to create analogues of N-isopropyl-3-(propionylamino)benzamide with fine-tuned activity profiles, enhancing their therapeutic efficacy and specificity. This involves systematic modifications of the core benzamide structure to explore structure-activity relationships (SAR).

Researchers have successfully synthesized various novel benzamide derivatives and evaluated their biological activities. For instance, a series of benzamide derivatives incorporating piperidine (B6355638) groups were synthesized and showed promising inhibitory activity on the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor. mdpi.comnih.gov Another study focused on preparing benzamide derivatives that acted as potent smoothened antagonists, with some compounds showing significant inhibition of Hedgehog signaling, even in cell lines resistant to existing drugs. nih.gov The synthesis of N-substituted benzamide derivatives based on the structure of Entinostat (MS-275) has also yielded compounds with notable anti-proliferative activity against various cancer cell lines. researchgate.net These studies demonstrate the feasibility of generating diverse benzamide libraries to identify compounds with improved and specific biological activities.

Table 1: Examples of Synthesized Benzamide Derivatives and their Activities

Compound Name Modification Observed Activity
2-Methyl-N-(3-(4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)benzamide Methyl group on the benzoyl ring and a piperazine-carbonyl-piperidine moiety Hedgehog signaling inhibition mdpi.com
3-Methyl-N-(3-(4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)benzamide Methyl group on the benzoyl ring and a piperazine-carbonyl-piperidine moiety Hedgehog signaling inhibition mdpi.com
N-(3-(4-(4-Methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)benzamide Piperazine-carbonyl-piperidine moiety Hedgehog signaling inhibition mdpi.com
4-Chloro-N-(2-chloro-5-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)phenyl)benzamide Chloro and methylsulfonylpiperazin-oxoethyl substitutions Hedgehog signaling inhibition mdpi.com
N-Substituted Benzamide Derivatives (e.g., 13h, 13k) Based on Entinostat (MS-275) structure Anti-proliferative activity in cancer cell lines researchgate.net
Benzamide Derivatives (e.g., 10f) Varied substitutions Potent Smoothened antagonists nih.gov

Advancements in Computational Prediction and De Novo Design of Benzamide Analogues

Computational chemistry and artificial intelligence are revolutionizing drug design. For this compound, these tools offer a powerful approach to predict the properties of its analogues and to design entirely new molecules with desired characteristics from the ground up (de novo design).

De novo drug design can be classified as either structure-based or ligand-based. researchgate.net Structure-based design utilizes the three-dimensional structure of the biological target to guide the design of complementary ligands. researchgate.net In contrast, ligand-based design relies on the knowledge of other molecules that bind to the target to generate new structures. researchgate.net Recent advancements in deep learning, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), have significantly enhanced the capabilities of de novo design, allowing for the generation of novel chemical structures with optimized properties. nih.gov

Computational methods are not only for generating new molecules but also for understanding their interactions. Molecular docking simulations, for example, can predict the binding affinity and mode of interaction between a ligand and its target protein. researchgate.net This was demonstrated in a study where the binding of N-substituted benzamide derivatives to histone deacetylases (HDACs) was successfully modeled. researchgate.net The integration of artificial intelligence in this field is enabling the design of dual-target compounds, which could offer synergistic therapeutic effects, a significant advancement in treating multifactorial diseases. nih.gov The use of generative AI is becoming a new frontier in the creation of both small molecules and larger protein-based therapeutics. arxiv.org

Integration of Multi-Omics Data for Comprehensive MOA and Polypharmacology Characterization

To fully understand the therapeutic potential and possible side effects of this compound and its derivatives, a comprehensive characterization of their mechanism of action (MOA) and polypharmacology is essential. Polypharmacology refers to the ability of a drug to interact with multiple targets, which can be both beneficial and detrimental. nih.gov

The integration of multi-omics data, including genomics, proteomics, metabolomics, and transcriptomics, provides a systems-level view of how a drug affects a biological system. astrazeneca.comnih.gov This approach allows for a more complete picture of a drug's activity compared to traditional methods that focus on a single target. researchgate.net For instance, multi-omics profiling of FDA-approved CDK4/6 inhibitors revealed significant differences in their mechanisms of action, despite targeting the same primary kinases. biorxiv.org This highlights the importance of a multi-faceted approach to truly understand a drug's target spectrum. biorxiv.org

By applying multi-omics to cells or tissues treated with this compound, researchers can identify not only its primary target but also off-target effects and downstream pathway modulations. This comprehensive dataset can be used to build predictive models of therapeutic efficacy and to identify potential biomarkers for patient stratification. nih.gov Network pharmacology, which integrates multi-omics data with systems biology, is a promising strategy for systematically understanding the biological basis of drug effects in complex diseases. nih.gov

Development of Advanced Complex Biological Systems for Preclinical Evaluation

The preclinical evaluation of drug candidates is a critical step in the development pipeline. To improve the predictive value of this stage, there is a growing need for advanced biological systems that more accurately mimic human physiology and disease states. For this compound, moving beyond simple 2D cell cultures to more complex models will be crucial for a realistic assessment of its potential.

These advanced models include 3D organoids, microphysiological systems (also known as "organs-on-a-chip"), and sophisticated animal models of disease. These systems can provide more relevant information on a drug's efficacy, toxicity, and pharmacokinetics. For example, the biological evaluation of certain benzamide derivatives has been conducted in various cell lines, including cancer cell lines and in some cases, in animal models like zebrafish and mice to assess their effects on signaling pathways and tumor growth. nih.govnih.gov

The use of such complex systems allows for the study of drug responses in a context that includes cell-cell interactions, tissue architecture, and physiological cues that are absent in traditional monolayer cultures. This can lead to a better understanding of how this compound and its analogues will behave in vivo, ultimately improving the translation of preclinical findings to clinical success.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.